![molecular formula C14H9Cl2NO B14000683 (2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one CAS No. 79807-20-8](/img/structure/B14000683.png)
(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone is an organic compound characterized by the presence of a phenyl group and a dichlorophenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product through a series of steps involving condensation and cyclization reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)imino-1-phenyl-ethanone
- 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanol
- 2-(3,4-dichlorophenyl)imino-1-phenyl-ethane
Uniqueness
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone is unique due to the presence of both a dichlorophenyl group and an imine functional group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
79807-20-8 |
|---|---|
Formule moléculaire |
C14H9Cl2NO |
Poids moléculaire |
278.1 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H9Cl2NO/c15-12-7-6-11(8-13(12)16)17-9-14(18)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
KNEQGIKSBWSOFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



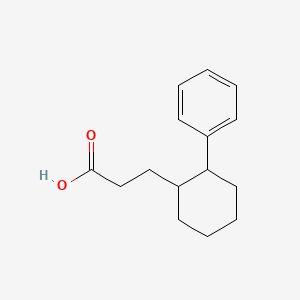
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
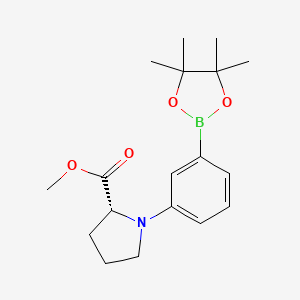
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

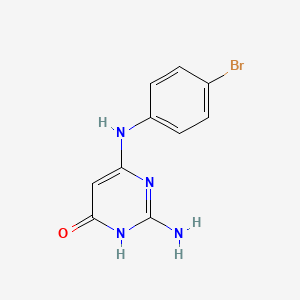

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
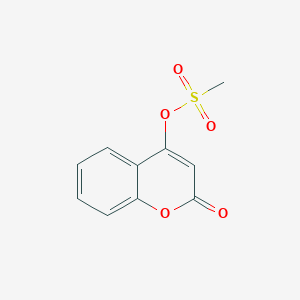
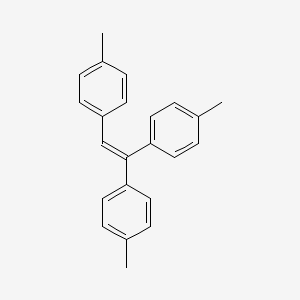
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

